![molecular formula C20H19N3O3 B14141565 N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)
N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a dioxin ring, a pyridine ring, and an ethylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through a condensation reaction involving phenyl-substituted aldehydes and ketones under acidic conditions.
Ethylidene Linkage Formation: The ethylidene linkage is introduced by reacting the dioxin derivative with an appropriate ethylidene precursor in the presence of a base.
Pyridine Ring Introduction: The final step involves coupling the ethylidene-dioxin intermediate with a pyridine-4-carboxamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H19N3O3 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-[(E)-[(2E)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-20(2)25-17(14-18(26-20)15-6-4-3-5-7-15)10-13-22-23-19(24)16-8-11-21-12-9-16/h3-14H,1-2H3,(H,23,24)/b17-10+,22-13+ |
InChI-Schlüssel |
SWROKIJTBPBNIO-RZUCTFCESA-N |
Isomerische SMILES |
CC1(OC(=C/C(=C\C=N\NC(=O)C2=CC=NC=C2)/O1)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1(OC(=CC(=CC=NNC(=O)C2=CC=NC=C2)O1)C3=CC=CC=C3)C |
Löslichkeit |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


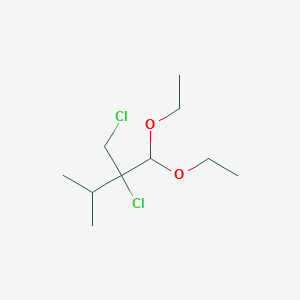
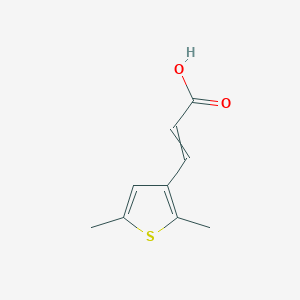

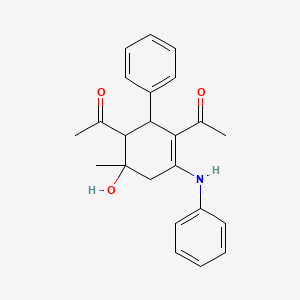
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)

![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
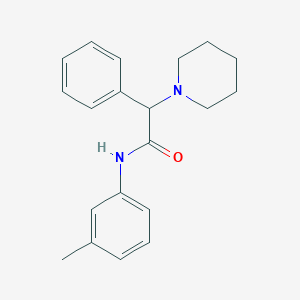
![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)
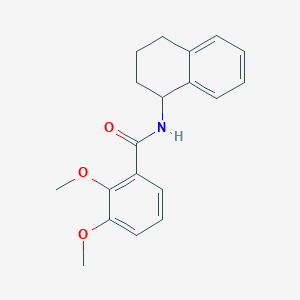
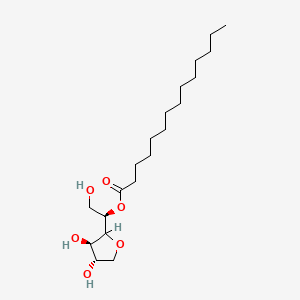

![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)

